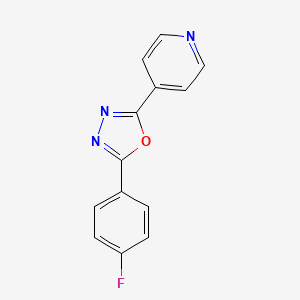![molecular formula C15H15N3S2 B2712983 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 439096-06-7](/img/structure/B2712983.png)
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BTBT is a popular structural motif in the design of high-mobility organic semiconductors . It has been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .
Synthesis Analysis
A modular approach to underexplored, unsymmetrical BTBT scaffolds delivers a library of BTBT materials from readily available coupling partners by combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Molecular Structure Analysis
The functional groups on the BTBT scaffold can be tuned, which allows the solid-state assembly and molecular orbital energy levels to be modulated .Chemical Reactions Analysis
The charge transport properties of BTBT-containing small-molecule:polymer blends revealed the importance of molecular ordering during phase segregation and matching the highest occupied molecular orbital energy level with that of the semiconducting polymer binder .Physical And Chemical Properties Analysis
This molecule self-assembles in water to give hydrogels over a broad range of pH values. Hydrogelation is triggered by both pH changes and variations in salt concentrations .Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Properties
- A study by Yokota et al. (2012) explored the synthesis of new fluorescent compounds, including 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine. These compounds demonstrated solid-state fluorescence, with some showing strong emission properties. This highlights their potential use in fluorescence-based applications and analytical methods (Yokota et al., 2012).
Crystal Structure and Biological Evaluation
- Stolarczyk et al. (2021) conducted a study on the crystal structure and biological evaluation of pyrimidine derivatives. They found that certain derivatives with specific groups at the 4-position exhibit anticancer properties and moderate antibacterial activity. This suggests potential medicinal and pharmaceutical applications for such compounds (Stolarczyk et al., 2021).
Antifolate Inhibitors and Antitumor Agents
- Gangjee et al. (1996) synthesized novel pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, targeting antitumor and antibacterial applications. Their study indicates the potential of these compounds in developing new treatments for cancer and bacterial infections (Gangjee et al., 1996).
Polyimides with High Refractive Index
- Tapaswi et al. (2015) investigated the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, demonstrating high refractive indices and small birefringence. Such materials could be used in optical applications and electronics (Tapaswi et al., 2015).
Antimicrobial Activity
- Bhuiyan et al. (2006) explored the synthesis of new thienopyrimidine derivatives, some of which exhibited pronounced antimicrobial activity. This indicates their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).
Synthesis of Novel Pyrimidine Selanyl Derivatives
- Alshahrani et al. (2018) synthesized new pyrimidine selanyl derivatives, which could have applications in various chemical processes and pharmaceutical research (Alshahrani et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylsulfanyl-4-pyrrolidin-1-yl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-19-15-16-12-10-6-2-3-7-11(10)20-13(12)14(17-15)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMNWLDRKSYTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)N3CCCC3)SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3-Methoxypropyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea](/img/structure/B2712902.png)
![3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2712908.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2712909.png)
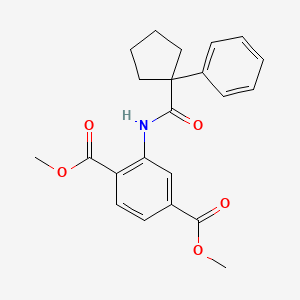
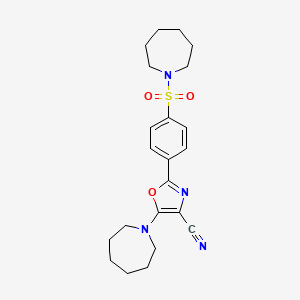
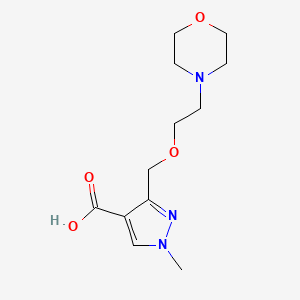
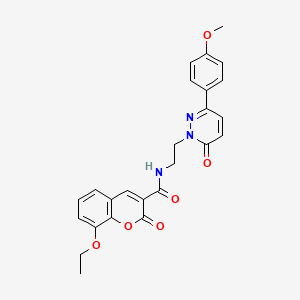

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea](/img/structure/B2712919.png)

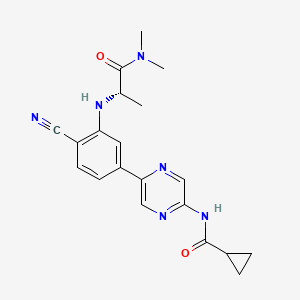
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2712922.png)
